1-[(4-Propan-2-ylphenyl)methyl]-3-[3-[(4-propan-2-ylphenyl)methylcarbamoylamino]phenyl]urea
Overview
Description
1-[(4-Propan-2-ylphenyl)methyl]-3-[3-[(4-propan-2-ylphenyl)methylcarbamoylamino]phenyl]urea is a complex organic compound with a molecular formula of C28H34N4O2 It is known for its unique structure, which includes two propan-2-ylphenyl groups and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Propan-2-ylphenyl)methyl]-3-[3-[(4-propan-2-ylphenyl)methylcarbamoylamino]phenyl]urea typically involves the reaction of 4-propan-2-ylbenzylamine with 3-isocyanatobenzylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where the temperature and pressure are carefully controlled. The product is then separated and purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Propan-2-ylphenyl)methyl]-3-[3-[(4-propan-2-ylphenyl)methylcarbamoylamino]phenyl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Amines, alcohols, in the presence of a base such as sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted urea derivatives
Scientific Research Applications
1-[(4-Propan-2-ylphenyl)methyl]-3-[3-[(4-propan-2-ylphenyl)methylcarbamoylamino]phenyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Propan-2-ylphenyl)methyl]-3-[3-[(4-propan-2-ylphenyl)methylcarbamoylamino]phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-N-[(4-propan-2-ylphenyl)methyl]propanamide
- 4-(4-propan-2-ylphenyl)methylcarbamoylamino]phenyl]urea
Uniqueness
1-[(4-Propan-2-ylphenyl)methyl]-3-[3-[(4-propan-2-ylphenyl)methylcarbamoylamino]phenyl]urea is unique due to its dual propan-2-ylphenyl groups and urea linkage, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(4-propan-2-ylphenyl)methyl]-3-[3-[(4-propan-2-ylphenyl)methylcarbamoylamino]phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O2/c1-19(2)23-12-8-21(9-13-23)17-29-27(33)31-25-6-5-7-26(16-25)32-28(34)30-18-22-10-14-24(15-11-22)20(3)4/h5-16,19-20H,17-18H2,1-4H3,(H2,29,31,33)(H2,30,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJXHXFFAIQNNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)NC2=CC(=CC=C2)NC(=O)NCC3=CC=C(C=C3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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